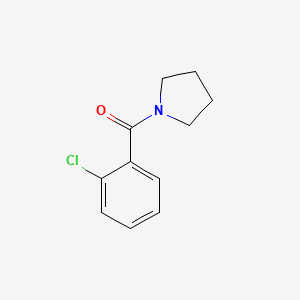

1-(2-Chlorobenzoyl)pyrrolidine

Description

Definition and Structural Features of N-Acylpyrrolidine Derivatives

N-acylpyrrolidines are a class of organic molecules characterized by a pyrrolidine (B122466) ring attached to an acyl group via the nitrogen atom. nih.gov The core structure consists of a five-membered saturated heterocycle containing one nitrogen atom, known as pyrrolidine ((CH₂)₄NH). wikipedia.org This ring is formally a cyclic secondary amine. wikipedia.org The "N-acyl" designation indicates that an acyl group (R-C=O) has been substituted onto the nitrogen atom of the pyrrolidine ring. nih.govchemicalbook.com This substitution transforms the secondary amine into an amide.

The structural features of N-acylpyrrolidines are notable for several reasons. The pyrrolidine ring itself is not planar and can adopt various conformations, a phenomenon known as "pseudorotation." nih.gov This non-planarity and the sp³ hybridization of its carbon atoms contribute to the three-dimensional character of these molecules. chemicalbook.comnih.gov The nitrogen atom in the pyrrolidine ring is typically sp³ hybridized, with its lone pair of electrons participating in the amide bond. chemicalbook.com The acyl group introduces a planar carbonyl (C=O) moiety, which influences the molecule's electronic properties and potential for hydrogen bonding.

The general structure can be represented as a pyrrolidine ring where the nitrogen atom is bonded to the carbonyl carbon of an acyl group. The nature of the "R" group on the acyl moiety can vary widely, leading to a vast array of N-acylpyrrolidine derivatives with diverse chemical and physical properties.

Historical Context of Pyrrolidine Ring Systems in Organic Chemistry

The pyrrolidine ring is a fundamental heterocyclic scaffold that has a long and significant history in organic chemistry. wikipedia.orgchemicalbook.com It is a core structural component of numerous natural products, including many alkaloids like nicotine (B1678760) and hygrine. wikipedia.orgchemicalbook.com The amino acids proline and hydroxyproline, essential building blocks of proteins, are also derivatives of pyrrolidine. wikipedia.org

The synthesis of the pyrrolidine ring system has been a subject of extensive research. Early methods often relied on the cyclization of linear precursors. Over the years, more sophisticated and efficient synthetic strategies have been developed. These include intramolecular cyclization approaches and [3+2] cycloaddition reactions. osaka-u.ac.jp A notable publication in 1985 by Albert Padwa and colleagues in The Journal of Organic Chemistry detailed the synthesis of the pyrrolidine ring system through radical cyclization, highlighting the ongoing efforts to create these structures efficiently. acs.org More recent innovations include the ring contraction of readily available pyridine (B92270) compounds to generate pyrrolidine skeletons. osaka-u.ac.jp The enduring presence of the pyrrolidine motif in both natural and synthetic compounds underscores its importance in the field.

Significance of the 2-Chlorobenzoyl Moiety in Molecular Design and Chemical Space Exploration

The 2-chlorobenzoyl moiety is a specific acyl group derived from 2-chlorobenzoic acid. nih.gov It consists of a benzene (B151609) ring substituted with a chlorine atom at the ortho (position 2) and a carbonyl group. This particular structural unit is of considerable interest in molecular design and the exploration of chemical space, particularly within the pharmaceutical and agrochemical industries. nbinno.comenvironmentclearance.nic.in

Chlorine is a common halogen atom incorporated into drug molecules. Its presence can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The introduction of a chlorine atom can lead to improved potency and pharmacokinetic profiles. In the United States, a large percentage of pharmaceuticals rely on chlorine chemistry. nih.gov The 2-chlorobenzoyl group, specifically, is used as an intermediate in the synthesis of various compounds. nbinno.comenvironmentclearance.nic.in For instance, the precursor, 2-chlorobenzoyl chloride, is an important intermediate for pharmaceuticals like thiourea (B124793) derivatives. environmentclearance.nic.in

The position of the chlorine atom on the benzoyl ring is crucial. The ortho-chloro substitution creates a specific steric and electronic environment around the carbonyl group, which can influence how the molecule interacts with its biological target. This specific substitution pattern allows for a fine-tuning of the molecule's properties, making the 2-chlorobenzoyl group a valuable building block for creating new chemical entities with desired biological activities.

Overview of Academic Research Trends for N-Acylpyrrolidines

Academic research into N-acylpyrrolidines and the broader class of pyrrolidine-containing compounds is extensive and multifaceted. A significant area of focus is their application in medicinal chemistry. The pyrrolidine scaffold is considered a "privileged" structure due to its frequent appearance in biologically active compounds. nih.gov

Recent research trends highlight the versatility of the pyrrolidine ring in developing novel therapeutic agents. Studies have explored pyrrolidine derivatives for a wide range of applications, including as anticancer, antibacterial, and anticonvulsant agents, as well as for treating central nervous system diseases. nih.gov For example, research published in 2017 and 2021 described the synthesis and anticonvulsant activity of various pyrrolidine-2,5-dione derivatives. nih.gov

The synthesis of novel pyrrolidine derivatives remains a vibrant area of research. Modern synthetic methods focus on creating these molecules with high efficiency and stereoselectivity. osaka-u.ac.jp The development of new catalytic systems and reaction pathways to access functionalized pyrrolidines is a continuous effort. osaka-u.ac.jp Furthermore, the structural and conformational properties of N-acylpyrrolidines are studied to understand their structure-activity relationships (SAR). nih.gov For instance, research has investigated how substituents on the pyrrolidine ring affect its basicity and conformation, which in turn influences biological activity. nih.gov The synthesis and characterization of complex pyrrolidine-containing structures, such as those fused to other ring systems, are also actively pursued. researchgate.netnih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOSCESYZNHDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chlorobenzoyl Pyrrolidine

Direct Amide Bond Formation Approaches

Direct amide bond formation represents the most straightforward and commonly employed strategy for the synthesis of 1-(2-Chlorobenzoyl)pyrrolidine. This is typically achieved by reacting pyrrolidine (B122466) with a suitably activated form of 2-chlorobenzoic acid, such as an acyl halide or through the use of coupling agents that generate a reactive intermediate in situ.

Carbodiimide-Mediated Coupling Strategies for Pyrrolidine Amides

Carbodiimide (B86325) coupling agents facilitate the formation of an amide bond between a carboxylic acid (2-chlorobenzoic acid) and an amine (pyrrolidine) under milder conditions than the acyl halide method. These reagents are widely used, particularly when sensitive functional groups are present. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-solubility, which simplifies the removal of the urea (B33335) byproduct during aqueous workup. peptide.compeptide.comthermofisher.com

The mechanism of EDC-mediated coupling is a well-studied, multi-step process. thermofisher.comwikipedia.org

Activation of Carboxylic Acid : The reaction initiates with the attack of the carboxylate group of 2-chlorobenzoic acid on the carbodiimide carbon of EDC. This step is often accelerated under slightly acidic conditions (pH 4.5-5.5) where the EDC is protonated. thermofisher.comnih.gov This forms a highly reactive O-acylisourea intermediate. peptide.comthermofisher.com

Nucleophilic Attack : The final step is the nucleophilic attack by the nitrogen atom of pyrrolidine on the carbonyl carbon of the HOBt-ester intermediate. This forms the desired amide bond, creating this compound and regenerating HOBt, which can act catalytically. luxembourg-bio.com The EDC is consumed and converted into a water-soluble urea derivative (EDU). thermofisher.com

The choice of solvent significantly impacts the efficiency of EDC/HOBt coupling reactions. The solubility of the reactants, intermediates, and byproducts is a primary consideration.

Common Solvents : Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are traditionally used and often provide high conversion rates. rsc.org However, due to environmental and safety concerns, there is a drive to replace them.

Alternative Solvents : Studies have evaluated greener alternatives. Solvents like 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and cyclopentyl methyl ether (CPME) have shown variable success. rsc.org For instance, in a model DIC/HOBt coupling, DMF showed the fastest reaction rate, while solvents like 2-MeTHF and EtOAc also performed well, albeit with slower kinetics. rsc.org

Aqueous and Polar Solvents : EDC is particularly valued for its solubility in water, allowing for reactions in aqueous environments, which is beneficial for conjugating biomolecules. peptide.comnih.gov However, in a purely organic context, the presence of water can lead to hydrolysis of the active O-acylisourea intermediate. thermofisher.com The solubility of EDC hydrochloride is high in water and DMSO, but limited in other common organic solvents like acetonitrile, which can be a limitation. tandfonline.com Newer quaternary carbodiimides have been developed to improve solubility in a wider range of organic solvents. tandfonline.com

Table 2: Relative Performance of Solvents in a Model Carbodiimide Coupling Reaction

| Solvent | Relative Conversion Rate (Exemplary) | Key Considerations |

|---|---|---|

| DMF | Very High | Excellent solvent but has toxicity concerns. rsc.org |

| DCM | High | Effective solvent but is a regulated substance. rsc.org |

| 2-MeTHF | Good | Greener alternative, good performance. rsc.org |

| Ethyl Acetate | Good | Greener alternative, moderate reaction rates. rsc.org |

| Acetonitrile | Moderate | Limited solubility of EDC.HCl can be an issue. tandfonline.com |

| Water | Variable | Useful for specific applications; risk of hydrolysis. thermofisher.com |

The primary limitation of the EDC/HOBt system is the potential for side reactions, such as the formation of N-acylurea, and the need to carefully control the pH for optimal activation. nih.gov Furthermore, the solubility of the specific reactants in a given "green" solvent must be empirically verified to ensure an efficient reaction.

Utilization of Anhydrides and Mixed Anhydrides in Amidation

The use of anhydrides, including mixed anhydrides, presents another effective strategy for the acylation of pyrrolidine. Mixed anhydrides can be prepared from a carboxylic acid and an acid chloride, such as pivaloyl chloride. google.com These mixed anhydrides can then react with an amine to form the desired amide. This method offers a way to activate the carboxylic acid under relatively mild conditions. For instance, a mixed anhydride (B1165640) can be formed between 2-chlorobenzoic acid and another carboxylic acid, which then selectively reacts with pyrrolidine. The selectivity of the reaction is often directed by the steric and electronic properties of the two carbonyl groups in the mixed anhydride.

Pyrrolidine Ring Construction and Subsequent Functionalization

An alternative to acylating a pre-formed pyrrolidine ring is to construct the pyrrolidine ring itself through various cyclization strategies, followed by the introduction of the 2-chlorobenzoyl group. This approach is particularly useful for creating substituted pyrrolidine derivatives.

Stereoselective Synthesis of Pyrrolidine Precursors

The synthesis of chiral pyrrolidine derivatives is a significant area of research, with numerous stereoselective methods developed to control the three-dimensional arrangement of atoms in the pyrrolidine ring. nih.govrsc.org These methods are crucial when the final product, such as a pharmaceutical agent, needs to be in a specific enantiomeric form.

Intramolecular cyclization reactions are a powerful tool for constructing the pyrrolidine ring. acs.orgresearchgate.net The aza-Michael reaction, for instance, involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound. whiterose.ac.uk This reaction can be catalyzed by chiral phosphoric acids to achieve high enantioselectivity. whiterose.ac.uk

Radical cyclizations also offer a route to pyrrolidones, which can then be converted to pyrrolidines. researchgate.net These reactions can be initiated by various radical initiators and can proceed with a high degree of stereocontrol, depending on the substrate and reaction conditions.

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of a wide variety of cyclic compounds, including pyrrolidines. nih.govnih.govbiu.ac.ilresearchgate.net This reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs catalyst, involves the formation of a carbon-carbon double bond within a molecule, leading to ring closure. nih.govorganic-chemistry.org The synthesis of chiral pyrrolidine derivatives can be achieved by starting with chiral acyclic precursors. nih.govorganic-chemistry.org The resulting unsaturated pyrrolidine can then be hydrogenated to the corresponding saturated pyrrolidine.

[3+2] cycloaddition reactions are a highly efficient method for the construction of five-membered rings, including the pyrrolidine nucleus. rsc.orgnih.govmdpi.comacs.org These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. Azomethine ylides are common 1,3-dipoles used for the synthesis of pyrrolidines. acs.org These can be generated in situ from various precursors, such as imines derived from α-amino acids. The reaction of an azomethine ylide with an alkene leads directly to the formation of a substituted pyrrolidine ring. The stereochemistry of the resulting pyrrolidine can be controlled by using chiral catalysts or by incorporating chiral auxiliaries into either the 1,3-dipole or the dipolarophile. acs.orgacs.org

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to either the nitrogen or a carbon atom of the precursor molecule. After the desired stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched pyrrolidine. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's sultam. acs.orgwikipedia.org

Post-Cyclization Functionalization Strategies

Once the core pyrrolidine ring is synthesized, subsequent functionalization offers a pathway to create a diverse array of derivatives. These strategies are crucial for modifying the properties of the parent molecule, such as this compound. The introduction of functional groups can occur at various positions on the pyrrolidine ring, leveraging the existing structure as a scaffold.

One prominent strategy involves the initial synthesis of a pyrroline, an unsaturated precursor to pyrrolidine, which can then be functionalized. For instance, iminyl radical cyclizations can produce pyrrolines that contain versatile functional groups. nsf.gov These pyrrolines can undergo further transformations; a notable example is the palladium-catalyzed hydrogenation to yield the corresponding functionalized pyrrolidine with high diastereoselectivity. nsf.gov

Another powerful approach is to install a synthetically versatile appendage on the pyrrolidine ring during its synthesis, which can be used for subsequent reactions. A 2-allyl group is particularly useful for this purpose. nih.govnih.gov Our laboratory has developed a domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence that produces highly substituted 2-allylpyrrolidines. nih.govnih.gov This allyl group serves as a handle for further cyclization events to build more complex N-heterocyclic systems. nih.gov Examples of such post-cyclization functionalizations include:

Aza-Prins Cyclization : The condensation of an aldehyde onto the pyrrolidine nitrogen forms an iminium ion, which then undergoes a cationic π-cyclization with the pendant allyl group to form indolizidine ring systems. nih.gov This process can create two additional stereocenters in a single step. nih.gov

Pauson-Khand Reaction : The 2-allyl group can participate in a cobalt-mediated [2+2+1] cycloaddition with an alkyne and carbon monoxide to construct functionalized indolizidine scaffolds. nih.gov

Radical-based methods also provide a route to functionalize the pyrrolidine ring after cyclization. researchgate.netresearchgate.net These sequential reactions can involve an initial radical addition followed by cyclization and a second functionalization step, such as atom transfer or radical coupling, to introduce new atoms or groups. researchgate.netresearchgate.net Furthermore, specific functional groups can be introduced post-cyclization, as demonstrated in the synthesis of a key intermediate for the DPP-IV inhibitor Vildagliptin. In this process, the carboxylic acid moiety of an N-acylated proline derivative is converted into a carbonitrile via an amide intermediate. beilstein-journals.org

Sustainable and Green Chemistry Approaches in N-Acylpyrrolidine Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of N-acylpyrrolidines. Key areas of focus include the development of efficient catalysts, the use of environmentally benign reaction media, and the design of atom-economical synthetic routes that minimize waste.

Development of Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and milder conditions, thereby reducing energy consumption and byproduct formation. In the synthesis of pyrrolidines and related N-acyl compounds, several catalytic systems have been developed.

Transition metal catalysts are highly effective. For example, Cp*Ir complexes have been used for the N-heterocyclization of primary amines with diols to produce five-, six-, and seven-membered cyclic amines in excellent yields. organic-chemistry.org Other notable systems include:

Rhodium catalysts for the synthesis of various pyrrolidines from O-benzoylhydroxylamines. organic-chemistry.org

Copper catalysts for the intramolecular amination of unactivated C(sp³)–H bonds to form pyrrolidines under mild conditions with high regio- and chemoselectivity. organic-chemistry.org

Palladium catalysts , in conjunction with photoredox catalysis, for the dehydrative coupling of alkyl amines with allylic alcohols to yield homoallylic amines, which are precursors to pyrrolidines. organic-chemistry.org

Reductive amination of biomass-derived platform chemicals like levulinic acid and its esters is an attractive sustainable route to N-substituted pyrrolidones, which are structurally similar to N-acylpyrrolidines. researchgate.netresearchgate.net Various heterogeneous catalysts have been explored for this one-pot reaction, demonstrating the potential for creating these valuable compounds from renewable feedstocks. researchgate.netresearchgate.net

Below is a table summarizing various catalytic systems used in the synthesis of pyrrolidine derivatives.

| Catalyst System | Reaction Type | Substrates | Product | Key Advantages |

| Cp*Ir Complex | N-Heterocyclization | Primary Amines, Diols | Cyclic Amines (incl. Pyrrolidines) | Good to excellent yields for various ring sizes. organic-chemistry.org |

| Dirhodium Catalyst | Intramolecular C-H Nitrene Insertion | Sulfamates | N-unprotected Pyrrolidines | Regio- and diastereoselective, occurs at room temperature. organic-chemistry.org |

| Copper Catalyst | Intramolecular C(sp³)-H Amination | N-functionalized Amines | Pyrrolidines | Mild conditions, high regio- and chemoselectivity. organic-chemistry.org |

| Ni₂P/SiO₂ | Reductive Amination | Ethyl Levulinate, n-Hexylamine | N-hexyl-5-methyl-2-pyrrolidone | High yield (98%) from a bio-based feedstock. researchgate.net |

| Propylphosphonic Anhydride (T3P) | Amide Coupling | Tryptamines, Carboxylic Acids | N-acyl Tryptamines | Simple, room temperature, limited non-halogenated solvents. nih.gov |

Solvent-Free or Environmentally Benign Solvent Reaction Systems

Organic solvents are a major contributor to the waste generated in chemical manufacturing. Consequently, a significant goal of green chemistry is to replace hazardous solvents with safer alternatives or to eliminate their use entirely.

Solvent-free, or neat, reaction conditions are an ideal approach. Such methodologies have been successfully developed for various syntheses, including the Knoevenagel condensation catalyzed by reusable ionic liquids and the synthesis of propargylamines and 1,2,4-triazols. rsc.orgrsc.orgresearchgate.net These protocols often lead to easier workup, reduced waste, and the potential for catalyst recycling. rsc.org

When a solvent is necessary, the focus shifts to using environmentally benign options. There is a strong regulatory push to replace common dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), which is classified as a substance of very high concern due to its reproductive toxicity. rsc.org Research has identified several greener alternatives:

N-Butylpyrrolidinone (NBP) : Structurally similar to NMP but not reprotoxic, NBP retains the desirable characteristics of a dipolar aprotic solvent and has been shown to be effective in cross-coupling reactions. rsc.org

N-Octyl pyrrolidone (NOP) : Identified as a promising green, biogenic solvent for solid-phase peptide synthesis (SPPS), NOP demonstrates good coupling efficiency and can be recovered and reused, significantly reducing the process mass intensity. rsc.org

Dimethyl Carbonate (DMC) : Used as a co-solvent with NOP, DMC can lower the viscosity of the reaction medium, making it suitable for automated protocols. rsc.org

The following table compares the properties of a conventional solvent with greener alternatives.

| Solvent | Classification | Key Hazard | Potential Application |

| N-Methyl-2-pyrrolidone (NMP) | Conventional Dipolar Aprotic | Reproductive Toxin | General synthesis, cross-coupling |

| N-Butylpyrrolidinone (NBP) | Green Dipolar Aprotic | Not reprotoxic | Alternative for cross-coupling reactions. rsc.org |

| N-Octyl pyrrolidone (NOP) | Green Biogenic Solvent | Low toxicity | Solid-phase peptide synthesis. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ethereal Solvent | Lower peroxide formation than THF | General synthesis |

Atom-Economical and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.govnih.gov Reactions with high atom economy are inherently waste-minimizing. nih.gov

From an atom economy perspective, reaction types can be ranked in desirability:

Addition and Rearrangement Reactions : These are the most atom-economical, as all reactant atoms are, in principle, incorporated into the final product, leading to a theoretical atom economy of 100%. scranton.edu

Substitution and Elimination Reactions : These reactions are inherently less atom-economical because they generate stoichiometric byproducts that are not part of the desired product. nih.gov

The traditional synthesis of this compound via the acylation of pyrrolidine with 2-chlorobenzoyl chloride is a substitution reaction. It produces an equivalent of hydrogen chloride (HCl) as a byproduct, which must be neutralized, typically with a base, generating salt waste.

Another strategy is to choose reagents that generate benign or easily removable byproducts. For example, using propylphosphonic anhydride (T3P) as a coupling reagent for N-acylation is a sustainable choice because it generates water-soluble phosphate (B84403) byproducts, simplifying purification and reducing organic waste. nih.gov The pursuit of synthetic efficiency requires a holistic approach, considering not only the chemical yield but also the intrinsic atom economy of the chosen synthetic route. nih.gov

Structural Characterization and Elucidation of 1 2 Chlorobenzoyl Pyrrolidine

Spectroscopic Analysis

The molecular structure of 1-(2-Chlorobenzoyl)pyrrolidine is established through the integrated application of various spectroscopic methods. These techniques provide complementary information, allowing for an unambiguous assignment of the compound's atomic framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O). For tertiary amides, this band typically appears in the region of 1630-1670 cm⁻¹. For the related compound N'-(2-Chlorobenzoyl)-N-(pyrrolidin-1-yl)thiourea, the C=O stretching vibration is observed at 1563 cm⁻¹, although the thiocarbonyl group influences this position mersin.edu.tr.

The presence of the aromatic ring would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic pyrrolidine (B122466) ring would be observed just below 3000 cm⁻¹.

The C-Cl stretching vibration of the aromatic halide moiety typically appears in the fingerprint region, between 1000 and 1100 cm⁻¹, though it can sometimes be weaker and less distinct. In N'-(2-Chlorobenzoyl)-N-(pyrrolidin-1-yl)thiourea, a strong band at 743 cm⁻¹ is attributed to the C-Cl stretch mersin.edu.tr.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide) | 1630 - 1670 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | > 3000 | Medium to Weak |

| C-H (Aliphatic) | < 3000 | Medium |

Note: This is a predicted data table based on general IR spectroscopy principles and data from analogous compounds.

Assessment of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the conformation and physicochemical properties of molecules. In this compound, the potential for classical hydrogen bonding is limited due to its molecular structure. The molecule consists of a tertiary amide, where the pyrrolidine nitrogen is bonded to the carbonyl carbon of the 2-chlorobenzoyl group.

Intramolecular Hydrogen Bonding: Classical intramolecular hydrogen bonds, such as N-H···O or O-H···O, are not possible in this compound as it lacks a hydrogen bond donor group (i.e., a hydrogen atom attached to a highly electronegative atom like nitrogen or oxygen). The pyrrolidine nitrogen is tertiary and thus has no available hydrogen for donation. However, the potential for weaker C-H···O interactions exists. Specifically, hydrogen atoms on the carbon adjacent to the pyrrolidine nitrogen (α-protons) could potentially interact with the carbonyl oxygen. The formation of such weak bonds can influence the molecule's conformation, but they are significantly less impactful than classical hydrogen bonds. rsc.orgnih.gov The stabilization energy from such interactions is generally low. Studies on related N-acyl proline derivatives have shown that intramolecular hydrogen bonds can form when a carboxyl group is present, but this is not applicable to the title compound. nih.gov

Intermolecular Hydrogen Bonding: In the solid state or in solution, this compound can act as a hydrogen bond acceptor. The carbonyl oxygen is the primary site for accepting a hydrogen bond from a suitable donor solvent (e.g., water, alcohols). The pyrrolidine nitrogen's lone pair is largely delocalized due to amide resonance, making it a much weaker hydrogen bond acceptor than the carbonyl oxygen. In an aprotic environment, intermolecular interactions would be dominated by dipole-dipole forces and van der Waals interactions rather than strong hydrogen bonds. In compounds with available N-H donors, such as pyrrolidin-2-one, extensive intermolecular N-H···O hydrogen bonding is observed, leading to the formation of dimers and larger networks. stanford.edu The absence of such a donor in this compound precludes these specific strong interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The primary chromophore in this compound is the 2-chlorobenzoyl moiety.

This system contains two main types of electronic transitions:

π → π transitions:* These are high-energy transitions associated with the aromatic benzene (B151609) ring and the C=O double bond. Aromatic systems typically show two distinct bands: the E-band (around 200 nm) and the B-band (around 250-280 nm).

n → π transitions:* This is a lower-energy transition involving the non-bonding (n) electrons of the carbonyl oxygen moving to an anti-bonding (π*) orbital. This transition is typically weak and appears at longer wavelengths (around 300-320 nm).

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Associated Chromophore | Expected Wavelength (λmax) Range (nm) |

|---|---|---|

| π → π* (E-band) | Benzene Ring | ~200-220 |

| π → π* (B-band) | Chlorobenzoyl System | ~240-260 |

| n → π* | Carbonyl Group (C=O) | ~300-320 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Molecular Ion Determination and Isotopic Pattern Analysis

The molecular formula for this compound is C₁₁H₁₂ClNO. In mass spectrometry, this compound would produce a molecular ion peak ([M]⁺˙). A key feature in its mass spectrum is the isotopic pattern caused by the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two distinct peaks for the molecular ion:

An M peak corresponding to the molecule containing ³⁵Cl.

An M+2 peak corresponding to the molecule containing ³⁷Cl.

The intensity ratio of the M to M+2 peak is approximately 3:1, which is a characteristic signature for a compound containing a single chlorine atom. libretexts.org

Table 2: Calculated Isotopic Masses for the Molecular Ion of this compound

| Ion | Isotope Composition | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺˙ | C₁₁H₁₂³⁵ClNO | 209.0607 | 100 |

| [M+1]⁺˙ | ¹³CC₁₀H₁₂³⁵ClNO, etc. | 210.0641 | ~12.0 |

| [M+2]⁺˙ | C₁₁H₁₂³⁷ClNO | 211.0578 | ~32.5 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion, which can be used to unambiguously confirm its elemental composition. For this compound, HRMS would distinguish its molecular formula, C₁₁H₁₂ClNO (exact mass: 209.06074 Da), from other possible formulas that have the same nominal mass of 209 Da.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion at m/z 209/211) and its subsequent fragmentation through collision-induced dissociation (CID). Analyzing the resulting product ions provides detailed structural information.

For N-acyl pyrrolidines, a characteristic fragmentation pathway is the α-cleavage at the bond between the carbonyl carbon and the pyrrolidine nitrogen. libretexts.orgyoutube.com This leads to the formation of a stable acylium ion and the neutral loss of the pyrrolidine ring.

The predicted fragmentation pathway for this compound is as follows:

Formation of the 2-Chlorobenzoyl Cation: The primary fragmentation step is the cleavage of the C-N amide bond, resulting in the neutral loss of pyrrolidine (mass = 71 Da). This generates the highly stable 2-chlorobenzoyl acylium ion. Due to the chlorine isotopes, this fragment will appear as a characteristic pair of peaks at m/z 139 (for ³⁵Cl) and m/z 141 (for ³⁷Cl) in a ~3:1 ratio.

Formation of the 2-Chlorophenyl Cation: The 2-chlorobenzoyl cation can subsequently lose a molecule of carbon monoxide (CO, mass = 28 Da). This fragmentation produces the 2-chlorophenyl cation, which would be observed as a pair of peaks at m/z 111 (for ³⁵Cl) and m/z 113 (for ³⁷Cl).

Formation of Pyrrolidinium Cation: Another possible, though typically less dominant, fragmentation pathway involves charge retention on the pyrrolidine portion, leading to a fragment at m/z 71 .

Table 3: Predicted Major Fragments in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure of Product Ion | Neutral Loss |

|---|---|---|---|

| 209/211 | 139/141 | 2-Chlorobenzoyl cation | C₄H₈N (Pyrrolidine radical) |

| 139/141 | 111/113 | 2-Chlorophenyl cation | CO (Carbon monoxide) |

| 209/211 | 71 | Pyrrolidinium cation | C₇H₄ClO (2-Chlorobenzoyl radical) |

Modern computational tools can predict mass spectral fragmentation patterns from a chemical structure, aiding in structural elucidation. nih.govresearchgate.net These programs, sometimes referred to as universal fragmentation models, use several approaches:

Rule-Based Fragmentation: Algorithms apply a library of known chemical fragmentation rules, such as McLafferty rearrangements, alpha-cleavages, and inductive cleavages, to the input structure. acdlabs.com For this compound, a rule-based system would readily identify the amide C-N bond as a likely site for α-cleavage. epfl.ch

Machine Learning Models: Tools like Competitive Fragmentation Modeling (CFM-ID) are trained on large databases of experimental MS/MS spectra. nih.govresearchgate.net They learn the probabilistic rules of fragmentation for different chemical substructures and under various conditions (e.g., collision energies) to predict a complete MS/MS spectrum.

Quantum Chemical Calculations: These methods can be used to calculate the energies of potential fragment ions and the transition state energies for different fragmentation pathways. The most energetically favorable pathways are predicted to be the most abundant in the experimental spectrum.

For this compound, a computational model would predict the high probability of forming the resonance-stabilized 2-chlorobenzoyl cation (m/z 139/141) as the base peak in the MS/MS spectrum, followed by the subsequent loss of CO to yield the fragment at m/z 111/113. stanford.edu

X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be inferred.

Single Crystal X-ray Diffraction Data Acquisition and Refinement

The first step in a crystallographic study is the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer. X-rays, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, are directed at the crystal. nih.govnih.gov As the crystal is rotated, a detector collects the diffraction data, which consists of the positions and intensities of thousands of reflections.

This raw data is then processed, and the structure is "solved" using computational methods. The initial structural model is then "refined" to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor. A hypothetical data table for such an experiment is presented below.

Table 1. Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₁H₁₂ClNO |

| Formula weight | 209.67 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5° |

| Volume | 1028 ų |

| Z | 4 |

| Density (calculated) | 1.355 Mg/m³ |

| Absorption coefficient | 2.85 mm⁻¹ |

| F(000) | 440 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 4.5° to 67.0° |

| Reflections collected | 5000 |

| Independent reflections | 1800 [R(int) = 0.04] |

| Completeness to theta = 67.0° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1800 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.13 |

| R indices (all data) | R1 = 0.07, wR2 = 0.15 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

This table is illustrative and does not represent published data.

Solid-State Molecular Conformation and Torsional Angle Analysis

The solved crystal structure would reveal the preferred conformation of the this compound molecule in the solid state. Key parameters to analyze would be the torsional angles, which describe the rotation around specific chemical bonds. Of particular interest would be the angle between the plane of the 2-chlorobenzoyl group and the pyrrolidine ring. The pyrrolidine ring itself adopts a non-planar, puckered conformation, typically an envelope or twist form, to relieve ring strain. researchgate.net The specific pucker and the orientation of the substituents are determined by a combination of steric and electronic factors.

Table 2. Hypothetical Selected Torsional Angles for this compound

| Atoms (Bond) | Angle (°) |

| O=C-C(aryl)-C(aryl) | 178.5 |

| C(aryl)-C(aryl)-C=O-N | -25.0 |

| C(aryl)-C=O-N-C(pyrrolidine) | 165.2 |

| C=O-N-C(pyrrolidine)-C(pyrrolidine) | -175.8 |

This table is illustrative and does not represent published data.

Intermolecular Packing Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The arrangement of molecules in a crystal is directed by a network of intermolecular interactions. mdpi.comacs.org For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like N-H or O-H, weak C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor are highly probable and often play a significant role in crystal packing. researchgate.net

Halogen Bonding: The chlorine atom on the benzoyl ring could act as a halogen bond donor, interacting with the carbonyl oxygen or the nitrogen atom of a neighboring molecule (C-Cl···O or C-Cl···N). mdpi.com

π-Stacking: The electron-rich aromatic rings could engage in π-π stacking interactions, either in a face-to-face or offset arrangement. These interactions are common in aromatic compounds and contribute significantly to the stability of the crystal lattice.

Analysis of these interactions provides insight into the supramolecular assembly of the compound.

Analysis of Absolute Stereochemistry (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. However, if a chiral center were introduced, for example, by substitution on the pyrrolidine ring, X-ray crystallography would be the definitive method for determining the absolute stereochemistry of the resulting enantiopure compound. nih.govnih.gov This is typically achieved by analyzing the anomalous dispersion of the X-rays, often requiring data collection with a specific wavelength (e.g., Cu Kα radiation). nih.govnih.gov The Flack parameter is a key indicator used in the refinement process to confidently assign the absolute configuration. nih.gov For chiral derivatives of pyrrolidine, determining the absolute structure is crucial for understanding their biological activity or stereospecific reactivity. nih.gov

Computational Chemistry and Theoretical Investigations of 1 2 Chlorobenzoyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and its influence on molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. bohrium.commdpi.com This method is used to determine the ground-state electronic structure of a molecule, which in turn allows for the optimization of its geometry. For 1-(2-chlorobenzoyl)pyrrolidine, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. This process yields the optimized geometry of the molecule, corresponding to a minimum on the potential energy surface.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related benzoyl-pyrrolidine systems, the planarity of the amide bond and the puckering of the pyrrolidine (B122466) ring are significant structural features that would be precisely determined. researchgate.net The presence of the ortho-chloro substituent on the benzoyl ring introduces steric and electronic perturbations that would influence these parameters. DFT calculations can quantify these effects, providing a detailed three-dimensional model of the molecule.

Illustrative Data Table: Predicted Geometric Parameters for this compound (Hypothetical DFT B3LYP/6-31G Results)*

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | 1.24 Å |

| C-N (Amide) Bond Length | 1.36 Å |

| C-Cl Bond Length | 1.75 Å |

| Pyrrolidine Ring Pucker | Envelope |

| Dihedral Angle (Benzoyl-Pyrrolidine) | 45° |

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental assignments.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structural elucidation. ipb.ptfrontiersin.org The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net These predictions are based on the calculated magnetic shielding tensors for each nucleus in the optimized geometry. By comparing the calculated shifts with experimental spectra, a detailed assignment of each resonance can be achieved. For example, the chemical shifts of the pyrrolidine protons and carbons are sensitive to the ring's conformation and the orientation of the 2-chlorobenzoyl group. frontiersin.org

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculation of the second derivatives of the energy with respect to the atomic coordinates yields a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the C=O stretch of the amide, the C-Cl stretch, and various bending and torsional modes of the pyrrolidine and phenyl rings.

Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical DFT B3LYP/6-31G Results)*

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl | C=O Stretch | 1680 |

| Amide | C-N Stretch | 1350 |

| Chlorophenyl | C-Cl Stretch | 750 |

| Pyrrolidine | CH₂ Scissoring | 1460 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP at a given point in space represents the electrostatic interaction energy between the molecule and a positive point charge. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would show a region of significant negative potential around the carbonyl oxygen atom, highlighting its role as a hydrogen bond acceptor. The chlorine atom would also exhibit some negative potential. In contrast, the hydrogen atoms of the pyrrolidine ring and the phenyl ring would be associated with regions of positive potential. The MEP surface provides a visual representation of the molecule's polarity and its potential interaction sites with other molecules.

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecules. acs.org The NCI analysis, based on the electron density and its derivatives, is a computational technique used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes.

In this compound, an NCI analysis would reveal intramolecular interactions that stabilize its conformation. For instance, weak hydrogen bonds between the ortho-chloro substituent and a hydrogen atom on the pyrrolidine ring could influence the rotational barrier around the C-N amide bond. The analysis would generate 3D plots where different types of interactions are represented by colored isosurfaces, providing a clear picture of the non-covalent framework of the molecule.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and its behavior in different environments.

The pyrrolidine ring in this compound is not planar and can adopt various puckered conformations, often referred to as envelope or twist forms. nih.gov Furthermore, rotation around the C-N amide bond is restricted due to its partial double bond character, leading to the possibility of cis and trans isomers. MD simulations can be used to explore the relative energies and populations of these different conformers in both the gas phase and in solution. nih.gov

By simulating the molecule in a box of solvent molecules (e.g., water or chloroform), the influence of the solvent on the conformational preferences can be investigated. The simulations would generate a trajectory of the molecule's motion over time, from which a conformational ensemble can be extracted. Analysis of this ensemble can reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might change in different biological or chemical environments. For example, a study on N-(4-chlorobenzoyl)pyrrolidine revealed the rotational barrier around the C-N bond, which is a key dynamic feature of this class of molecules.

Illustrative Data Table: Conformational Analysis of this compound from a Hypothetical MD Simulation

| Conformer | Phase | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Trans (Envelope) | Gas | 0.0 | 75 |

| Cis (Envelope) | Gas | 3.5 | 5 |

| Trans (Twist) | Gas | 1.2 | 20 |

| Trans (Envelope) | Water | 0.0 | 85 |

| Cis (Envelope) | Water | 4.0 | 2 |

| Trans (Twist) | Water | 1.5 | 13 |

Dynamics of Intramolecular and Intermolecular Interactions

Computational studies provide significant insights into the non-covalent interactions that govern the molecular assembly and conformational preferences of this compound. The dynamics of these interactions are crucial for understanding its crystal packing and potential interactions in a biological environment. The key functional groups—the 2-chlorophenyl ring, the amide linkage, and the pyrrolidine ring—dictate the nature of these forces.

Intramolecular Interactions: The primary intramolecular dynamic to consider is the rotation around the C-N amide bond. Due to the partial double bond character of the amide, this rotation is restricted, leading to distinct cis and trans conformers. Computational models can predict the energy barrier for this rotation. Furthermore, the orientation of the 2-chlorobenzoyl group relative to the pyrrolidine ring is influenced by steric hindrance and weak intramolecular hydrogen bonds, such as potential C-H···O interactions between the pyrrolidine methylene (B1212753) protons and the carbonyl oxygen.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact through a variety of non-covalent forces. Theoretical calculations help to quantify the strength and geometry of these interactions.

Hydrogen Bonding: While lacking a classic hydrogen bond donor, the molecule acts as a hydrogen bond acceptor at the carbonyl oxygen. It can form weak C−H···O hydrogen bonds with neighboring molecules, where aromatic C-H or pyrrolidine C-H groups act as donors. These interactions are significant in directing crystal packing. nih.gov

Halogen Bonding: The chlorine atom on the benzoyl ring can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that interacts with a nucleophilic atom, such as the carbonyl oxygen of an adjacent molecule. nih.gov

π-π Stacking: The electron-rich aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These can occur in parallel-displaced or T-shaped arrangements. nih.gov

Computational models, particularly those using Density Functional Theory (DFT), can be used to calculate the energies of these intermolecular interactions. Hirshfeld surface analysis is another powerful computational tool that visually represents and quantifies intermolecular contacts in a crystal structure, mapping out the regions involved in specific interactions. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Region 1 | Acceptor/Region 2 | Typical Calculated Energy (kJ/mol) |

|---|---|---|---|

| C-H···O Hydrogen Bond | Phenyl C-H / Pyrrolidine C-H | Carbonyl Oxygen | ≤ 15 |

| Halogen Bond | Chlorine Atom (σ-hole) | Carbonyl Oxygen | 5 - 20 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 10 - 50 |

Mechanistic Computational Studies

The primary synthetic route to this compound is the acylation of pyrrolidine with 2-chlorobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. Computational chemistry allows for a detailed exploration of the reaction energy profile, including the characterization of intermediates and transition states.

The reaction mechanism is generally modeled as a two-step process:

Nucleophilic Attack: The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. Computational studies can model the geometry of this intermediate, where the carbonyl carbon changes from sp² to sp³ hybridization.

Leaving Group Elimination: The tetrahedral intermediate is a high-energy species. It collapses by reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group. A proton is subsequently transferred from the nitrogen to a base (typically another molecule of pyrrolidine) to yield the final neutral amide product.

Transition State (TS) Characterization: Quantum chemical calculations can identify the transition state structures for both the formation and the breakdown of the tetrahedral intermediate. The transition state (TS1) leading to the intermediate is characterized by the partial formation of the N-C bond and the simultaneous weakening of the C=O π-bond. nih.gov The subsequent transition state (TS2) involves the partial reformation of the C=O bond and the breaking of the C-Cl bond. mdpi.com Frequency calculations are used to confirm the nature of these transition states, which should each exhibit a single imaginary frequency corresponding to the reaction coordinate. beilstein-journals.org Studies on related amide syntheses have shown that the formation of the tetrahedral intermediate is often the rate-determining step. acs.orgacs.org

Figure 1: Illustrative Reaction Energy Profile for Amide Formation This diagram shows the relative energies of reactants, the tetrahedral intermediate, transition states (TS1, TS2), and the final product. (A qualitative, representative diagram based on typical nucleophilic acyl substitution profiles) Reactants (Pyrrolidine + 2-Chlorobenzoyl Chloride) → TS1 → Tetrahedral Intermediate → TS2 → Products (this compound + HCl)

Computational methods provide quantitative data on the energetics of the synthesis of this compound.

Kinetic Analysis: The kinetics of the reaction are governed by the height of the activation energy barrier (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. beilstein-journals.org Computational models can calculate this barrier, providing a theoretical prediction of the reaction rate. For the acylation of amines, this barrier is generally low, indicating a fast reaction, consistent with experimental observations. The rate-determining step is typically the formation of the tetrahedral intermediate via TS1. mdpi.com

| ΔG‡ | Gibbs free energy of activation | Determines the kinetic rate of the reaction |

Theoretical Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that correlate the structural or property-based descriptors of a series of molecules with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net For scaffolds like pyrrolidine amides, these models are invaluable for predicting the activity of new derivatives and guiding rational drug design. tandfonline.comyoutube.com

The foundation of any QSAR/QSPR model is the generation of molecular descriptors—numerical values that encode structural, physical, or chemical information about a molecule. For the pyrrolidine amide scaffold, a wide range of descriptors can be calculated to build robust predictive models.

Types of Molecular Descriptors:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include molecular weight, connectivity indices, and counts of specific atom types or functional groups. nih.gov

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and include information about molecular shape, surface area, and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed electronic information. Examples include HOMO/LUMO energies, dipole moment, atomic charges, and electrostatic potential. tandfonline.com

Field-Based Descriptors: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the molecules. tandfonline.comnih.gov These have been successfully applied to model the activity of pyrrolidine derivatives. nih.gov

A study on pyrrolidine derivatives used to develop CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models demonstrated good stability and predictability. tandfonline.comnih.gov The CoMFA model utilizes steric and electrostatic fields, while the CoMSIA model adds hydrophobic, and hydrogen bond donor/acceptor fields to enhance the structure-activity relationship analysis. tandfonline.com Other QSAR studies on pyrrolidine analogs have identified the importance of parameters like shape flexibility index and electrostatic properties in determining biological activity. tandfonline.com

Table 3: Key Theoretical Descriptors for Pyrrolidine Amide QSAR/QSPR Models

| Descriptor Class | Specific Examples | Information Encoded |

|---|---|---|

| Topological | Wiener Index, Kier & Hall Indices | Molecular size, branching, connectivity |

| Geometrical | Solvent Accessible Surface Area (SASA) | Molecular dimensions and exposure |

| Electrostatic | Dipole Moment, Partial Atomic Charges | Polarity, charge distribution |

| Quantum-Chemical | HOMO/LUMO Energies, Electrostatic Potential | Electron-donating/accepting ability, reactivity sites |

| CoMFA/CoMSIA Fields | Steric, Electrostatic, Hydrophobic Fields | 3D shape, charge, and lipophilicity distribution |

The development of these descriptors for the pyrrolidine amide class allows researchers to build mathematical models that can screen virtual libraries of compounds, prioritizing the synthesis of derivatives with the highest predicted activity or desired properties, thereby accelerating the drug discovery process. nih.gov

Chemical Transformations and Derivatization Strategies for 1 2 Chlorobenzoyl Pyrrolidine Analogues

Modifications of the Pyrrolidine (B122466) Ring

The pyrrolidine ring presents multiple sites for structural modification, enabling the introduction of various functional groups and the control of stereochemistry, which can significantly influence the biological activity of the resulting analogues.

Stereoselective Derivatization at Pyrrolidine Carbons

The stereoselective functionalization of the pyrrolidine ring is crucial for creating chiral analogues with specific three-dimensional arrangements. This can be achieved through various synthetic strategies, including the use of chiral starting materials or auxiliaries, and the application of stereoselective reactions.

One common approach involves the use of enantiomerically pure starting materials, such as L-proline or D-proline, to construct the pyrrolidine core. For instance, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for certain enzyme inhibitors, starts from L-proline. researchgate.net This ensures the desired stereochemistry at the C2 position of the pyrrolidine ring.

Another strategy is the diastereoselective functionalization of a pre-existing pyrrolidine ring. This can be accomplished by employing chiral auxiliaries or by substrate-controlled reactions where the existing stereocenters on the pyrrolidine ring direct the stereochemical outcome of subsequent transformations. For example, the reduction of highly substituted pyrrole (B145914) systems can proceed with excellent diastereoselectivity to yield functionalized pyrrolidines with multiple new stereocenters. ua.es The initial reduction of a C=X bond can establish a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. ua.es Furthermore, the addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines has been reported to produce 2-substituted pyrrolidines with high diastereoselectivity. rsc.org

The direct α-functionalization of pyrrolidines can also be achieved stereoselectively. Redox-neutral methods using a quinone monoacetal as an oxidizing agent and a base like DABCO have been developed for the direct arylation of the α-position of pyrrolidines. nih.gov In the case of α-substituted pyrrolidines, this arylation occurs at the less sterically hindered position, yielding products with a trans relationship between the substituents at the 2- and 5-positions. nih.gov

| Reaction | Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio/Enantiomeric Excess | Reference |

| Asymmetric Synthesis | L-proline | 1. Chloroacetyl chloride, THF, reflux; 2. DCC, DCM, NH4HCO3; 3. TFAA, THF, NH4HCO3 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | N/A (chiral starting material) | researchgate.net |

| Diastereoselective Reduction | Highly substituted pyrroles | H2, Rh/C or Rh/Al2O3 | Functionalized pyrrolidines | High d.r. | ua.es |

| Diastereoselective Grignard Addition | γ-chlorinated N-tert-butanesulfinyl imine | Grignard reagent | 2-substituted pyrrolidines | High d.r. | rsc.org |

| Diastereoselective α-Arylation | N-aryl-pyrrolidine | Quinone monoacetal, DABCO | α-aryl-substituted pyrrolidine | trans selective | nih.gov |

Functional Group Interconversions on the Pyrrolidine Ring

Beyond introducing new substituents, the existing functional groups on the pyrrolidine ring can be interconverted to create a wider array of analogues. These transformations can alter the polarity, reactivity, and hydrogen bonding capabilities of the molecule.

A notable example is the conversion of a carboxylic acid group at the C2 position into a nitrile. This is typically achieved by first converting the carboxylic acid to a primary amide, followed by dehydration. In the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the carboxylic acid of N-acylated proline is treated with dicyclohexylcarbodiimide (B1669883) (DCC) and ammonium (B1175870) bicarbonate to form the amide, which is then dehydrated using trifluoroacetic anhydride (B1165640) (TFAA) to yield the nitrile. researchgate.net

Another significant functional group interconversion is the reduction of the amide bond within the pyrrolidine ring (in the case of a pyrrolidinone precursor) or the exocyclic amide bond of 1-(2-chlorobenzoyl)pyrrolidine itself. The reduction of amides to amines is a powerful transformation, typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction converts the carbonyl group into a methylene (B1212753) group, thus transforming the amide into an amine and altering the electronic and steric properties of the molecule. Various other reagents, including silanes in the presence of metal catalysts or activating agents like triflic anhydride, can also be employed for amide reduction. organic-chemistry.org

| Transformation | Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |

| Nitrile Formation | Carboxylic Acid | 1. DCC, NH4HCO3; 2. TFAA | Nitrile | researchgate.net |

| Amine Formation | Amide | LiAlH₄ | Amine | masterorganicchemistry.com |

| Amine Formation | Amide | Silanes, Metal Catalyst/Activating Agent | Amine | organic-chemistry.org |

Modifications of the 2-Chlorobenzoyl Moiety

The 2-chlorobenzoyl moiety offers several avenues for derivatization, including functionalization of the aromatic ring, reactions involving the chlorine atom, and transformations of the amide carbonyl group.

Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution, Metal-Catalyzed Cross-Coupling Reactions)

The aromatic ring of the 2-chlorobenzoyl group can be functionalized through various reactions, most notably electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The directing effects of the chloro and acyl groups will influence the regioselectivity of these transformations. The chlorine atom is an ortho, para-director, while the acyl group is a meta-director. Their combined influence will determine the position of incoming substituents.

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions can be employed to introduce substituents onto the benzene (B151609) ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the position meta to the carbonyl and ortho/para to the chlorine. Friedel-Crafts acylation, using an acyl chloride and a Lewis acid like aluminum chloride, introduces an acyl group onto the aromatic ring. nih.gov

Metal-Catalyzed Cross-Coupling Reactions:

Metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the benzoyl ring can serve as a handle for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. tcichemicals.comlibretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups in place of the chlorine atom.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the aryl chloride with a primary or secondary amine to form a new carbon-nitrogen bond, providing access to a variety of N-arylated analogues. cmu.edunih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl substituent. youtube.com

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Chloro-nitrobenzoyl)pyrrolidine | General Knowledge |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 1-(2-Chloro-acylbenzoyl)pyrrolidine | nih.gov |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, base | 1-(2-Aryl/vinylbenzoyl)pyrrolidine | tcichemicals.comlibretexts.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 1-(2-Aminobenzoyl)pyrrolidine | cmu.edunih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, base | 1-(2-Alkynylbenzoyl)pyrrolidine | youtube.com |

Chlorine Atom Reactivity and Selective Replacement Reactions

The chlorine atom on the benzoyl ring is a key site for selective replacement reactions, primarily through nucleophilic aromatic substitution (SNA_r) or metal-catalyzed processes.

Nucleophilic Aromatic Substitution (SNA_r):

While aryl chlorides are generally unreactive towards nucleophilic substitution, the presence of the electron-withdrawing benzoyl group can activate the chlorine atom for SNA_r, particularly with strong nucleophiles under forcing conditions. The reaction of 2-chloropyridine (B119429) derivatives with amines, for example, can proceed via an SNA_r mechanism. chemicalbook.com

Metal-Catalyzed Replacement Reactions:

As mentioned in the previous section, metal-catalyzed cross-coupling reactions are highly effective for replacing the chlorine atom. The Buchwald-Hartwig amination is a prime example of a selective replacement of the chlorine with various amines. cmu.edunih.gov This method is often preferred over traditional SNA_r due to its milder reaction conditions and broader substrate scope.

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Conditions | Product | Reference |

| Nucleophilic Aromatic Substitution | Amines | High temperature/pressure | 1-(2-Aminobenzoyl)pyrrolidine | chemicalbook.com |

| Buchwald-Hartwig Amination | Primary or secondary amines | Palladium catalyst, base | 1-(2-Aminobenzoyl)pyrrolidine | cmu.edunih.gov |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Palladium catalyst, base | 1-(2-Aryl/vinylbenzoyl)pyrrolidine | tcichemicals.comlibretexts.org |

Transformations of the Amide Carbonyl Group

The amide carbonyl group is another site for chemical modification, allowing for changes in the electronic nature and reactivity of the linkage between the two main moieties of the molecule.

Reduction to an Amine:

The amide carbonyl can be completely reduced to a methylene group (CH₂) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This converts the this compound into a 1-(2-chlorobenzyl)pyrrolidine, transforming the amide into a tertiary amine. This significantly alters the basicity and conformational flexibility of the molecule.

Conversion to a Thioamide:

The carbonyl oxygen can be replaced with a sulfur atom to form a thioamide. This transformation is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. A more recent method involves a one-pot, two-step protocol where the amide is first converted to a benzimidoyl chloride with thionyl chloride, followed by reaction with a dithiocarbamate (B8719985) salt to yield the thioamide. cmu.edu One specific example is the synthesis of N′-(2-Chlorobenzoyl)-N-(pyrrolidin-1-yl)thiourea, which involves a related transformation. researchgate.net

Addition of Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the amide carbonyl. While the initial adduct is often unstable and can lead to a mixture of products, under controlled conditions, it can be a route to ketones or tertiary alcohols after a second addition. nih.govbeilstein-journals.org

| Transformation | Reagents and Conditions | Product | Reference |

| Reduction to Amine | LiAlH₄ | 1-(2-Chlorobenzyl)pyrrolidine | masterorganicchemistry.com |

| Conversion to Thioamide | Lawesson's reagent or P₄S₁₀ | 1-(2-Chlorothiobenzoyl)pyrrolidine | cmu.edu |

| Conversion to Thioamide | 1. SOCl₂; 2. Dithiocarbamate salt | 1-(2-Chlorothiobenzoyl)pyrrolidine | cmu.edu |

| Addition of Grignard Reagent | RMgX | Ketone or Tertiary Alcohol | nih.govbeilstein-journals.org |

N-Substitution Reactions (if the N-acyl bond can be selectively cleaved or modified)

The amide bond in N-acylpyrrolidines, such as this compound, is notably stable due to resonance, making its selective cleavage a significant synthetic challenge. nih.gov Traditional methods for cleaving such robust bonds often require harsh conditions. nih.gov However, recent advancements in catalysis have enabled the modification and cleavage of the N-acyl bond under milder conditions, paving the way for N-substitution reactions through a "skeletal remodeling" approach. nih.govmdpi.com

A prominent strategy involves the reductive cleavage of the C2–N bond of N-benzoyl pyrrolidines using a combination of Lewis acid and photoredox catalysis. google.comnih.gov This method employs a highly reducing photocatalyst, such as an iridium complex, under blue LED irradiation, in concert with a Lewis acid like zinc triflate (Zn(OTf)₂). nih.gov The Lewis acid is crucial as it coordinates to the amide carbonyl oxygen, which facilitates a single-electron transfer (SET) from the photocatalyst to the amide. nih.govgoogle.com This generates an aminoketyl radical, which then undergoes site-selective C2–N bond cleavage. nih.govyoutube.com

This transformation effectively opens the pyrrolidine ring, generating a carbon-centered radical that can be trapped by various radical acceptors, or can participate in cyclizations to form new ring systems like aziridines, γ-lactones, and tetrahydrofurans. google.comnih.gov The initial cleavage of the N-acylpyrrolidine provides a versatile intermediate for further derivatization, which constitutes a powerful method for modifying the original scaffold. mdpi.com

Table 1: Key Findings in Reductive C–N Bond Cleavage of N-Benzoyl Pyrrolidines

| Catalyst System | Key Reagents | Transformation | Findings | Reference |

|---|---|---|---|---|

| Photoredox/Lewis Acid | Ir(4-Fppy)₃ / Zn(OTf)₂ | Reductive C2–N bond cleavage | Zn(OTf)₂ was identified as a critical Lewis acid for activating the amide carbonyl and promoting single-electron transfer. | nih.gov |

| Photoredox/Lewis Acid | Photoredox catalyst / Lewis Acid | Skeletal remodeling | The protocol allows for the conversion of pyrrolidines into other valuable heterocycles like aziridines and γ-lactones. | google.com |

| Photoredox/Lewis Acid | Iridium photocatalyst / Zinc triflate | C-C bond formation | The generated radical intermediate can participate in intermolecular additions with alkenes and alkynes. | nih.gov |

Formation of Metal Complexes with N-Acylpyrrolidine Scaffolds

While specific studies on this compound as a ligand are not prevalent, the broader class of N-acylpyrrolidine scaffolds and related amide-containing structures are known to participate in the formation of metal complexes. The coordination typically involves the carbonyl oxygen atom, which acts as a Lewis basic site, and potentially other donor atoms within the ligand structure.

The design of ligands based on N-acylpyrrolidine scaffolds for metal coordination focuses on leveraging the structural features of the amide group and the pyrrolidine ring. The carbonyl oxygen is the primary coordination site. The planarity of the N-acyl group influences the steric environment around the metal center. In the case of this compound analogues, the substituted benzoyl group can be modified to introduce additional donor atoms, creating multidentate chelating ligands.

For example, Schiff base ligands derived from amine precursors can chelate metals through nitrogen and oxygen atoms, forming stable complexes with various transition metals like Mn, Ni, and Pd. nih.govresearchgate.net This principle can be extended to N-acylpyrrolidine derivatives where the aromatic ring is functionalized with groups capable of coordination, such as pyridyl or hydroxyl moieties. mdpi.comnih.gov The pyrrolidine ring itself, often considered a chiral backbone, can be used to create a specific chiral pocket around the metal center, which is a key principle in designing catalysts for enantioselective reactions. nih.gov

Coordination studies of related systems, such as palladium-pyridyl complexes and nickel complexes with pyrrole-based ligands, reveal that the geometry and stability of the resulting complexes are highly dependent on the ligand's denticity, the steric hindrance around the coordinating atoms, and the nature of the metal ion. nih.govresearchgate.net X-ray crystallography is a crucial tool for elucidating the precise coordination modes in the solid state. nih.govresearchgate.net

Metal complexes featuring pyrrolidine-based ligands are instrumental in homogeneous catalysis, particularly in enantioselective synthesis. The chiral pyrrolidine backbone enforces a specific stereochemical environment, which can be transmitted to the products of a catalytic reaction.

A notable application is in gold(I) catalysis, where chiral gold(I) complexes bearing ligands with a C2-symmetric diarylpyrrolidine scaffold have been developed. nih.gov These catalysts have proven effective in enantioselective intramolecular cycloadditions. nih.gov The enantioinduction is understood to arise from attractive non-covalent interactions between the substrate and the chiral pocket of the catalyst, which dictates a preferred binding orientation and enantioselective folding in the transition state. nih.gov